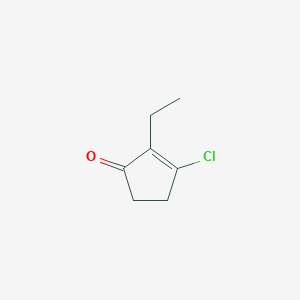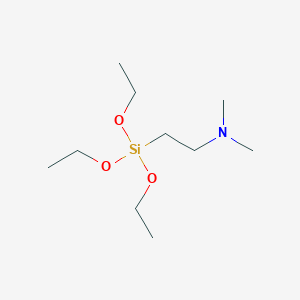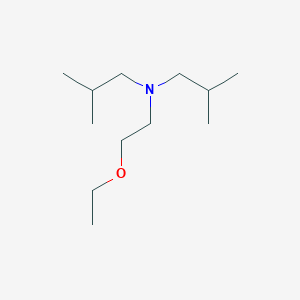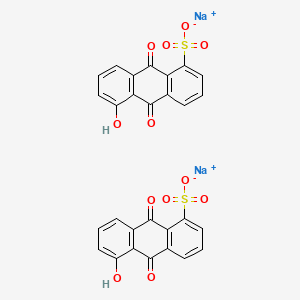![molecular formula C16H12OS B14482690 Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- CAS No. 65628-46-8](/img/structure/B14482690.png)
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is a chemical compound with the molecular formula C15H12OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- typically involves the functionalization of the benzothiophene ring. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols and thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- and its derivatives involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A structurally similar compound with a carbonyl group attached to two phenyl rings.
Thiophene: A sulfur-containing heterocycle that serves as a precursor to many benzothiophene derivatives.
Benzothiophene: The parent compound of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-.
Uniqueness
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is unique due to the presence of both a benzothiophene ring and a carbonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its derivatives can exhibit a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
65628-46-8 |
|---|---|
Molekularformel |
C16H12OS |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
(2-methyl-1-benzothiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12OS/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
OHCVSTADHKWXBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2S1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)

![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)






